molecular formula C20H19F3N2O4 B6598232 Trifloxystrobin CAS No. 711603-62-2

Trifloxystrobin

Cat. No.: B6598232
CAS No.: 711603-62-2
M. Wt: 408.4 g/mol
InChI Key: ONCZDRURRATYFI-JCLPZYRYSA-N
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Description

Trifloxystrobin is a methoxyacrylic acid-class fungicide that inhibits mitochondrial respiration by blocking electron transfer in the cytochrome bc1 complex (Complex III) . It is widely used to control fungal pathogens in crops such as apples, cucumbers, potatoes, and tomatoes due to its resistance to rainwater erosion and systemic activity . Upon application, this compound is metabolized by plants into acid derivatives, notably CGA 321113 and this compound acid, which exhibit higher toxicity than the parent compound, particularly to aquatic organisms . However, data gaps persist regarding the toxicological properties of its isomers (CGA 357262, CGA 357261, CGA 331409), leading to uncertainties in regulatory risk assessments .

Properties

IUPAC Name

methyl (2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13-,25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCZDRURRATYFI-JCLPZYRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701024921
Record name Methyl (2Z)-(methoxyimino)[2-({[(Z)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate
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Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless solid; [Merck Index]
Record name Trifloxystrobin
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

approximately 312 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1972
Record name Trifloxystrobin
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Flash Point

>70.00 °C (>158.00 °F)
Details Sigma-Aldrich; Safety Data Sheet for Trifloxystrobin. Product Number: 46447, Version 5.2 (Revision Date 05/17/2016). Available from, as of December 20, 2016: https://www.sigmaaldrich.com/safety-center.html
Record name Trifloxystrobin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 0.610 mg/L at 25 °C, In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C)
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Trifloxystrobin (141517-21-7) (2008-2010)
Record name Trifloxystrobin
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Density

1.36 g/mL at 21 °C
Details US EPA; Pesticide Fact Sheet. Trifloxystrobin. Washington, DC: Environmental Protection Agency, Office of Pesticide Programs. Available from as of Dec 29, 2016: https://iaspub.epa.gov/apex/pesticides/f?p=chemicalsearch:1
Record name Trifloxystrobin
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000003 [mmHg], 2.55X10-8 mm Hg at 25 °C
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Trifloxystrobin (141517-21-7) (2008-2010)
Record name Trifloxystrobin
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Trifloxystrobin (141517-21-7) (2008-2010)
Record name Trifloxystrobin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White powder

CAS No.

711603-62-2, 141517-21-7
Record name Methyl (2Z)-(methoxyimino)[2-({[(Z)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate
Source EPA DSSTox
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Record name Benzeneacetic acid, α-(methoxyimino)-2-[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]-, methyl ester, (αE)
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Record name (Z)-methyl 2-(methoxyimino)-2-(2-((((Z)-(1-(3-(trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl)phenyl)acetate
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Record name Trifloxystrobin
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

72.9 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1972
Record name Trifloxystrobin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifloxystrobin is synthesized using m-trifluoromethyl acetophenone oxime and (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime as raw materials. These are added to a heterogeneous system consisting of an inorganic alkaline solution and an organic solvent. A catalyst is then added to facilitate the etherification reaction. After the reaction, liquid separation is performed to isolate the organic phase, followed by reducing pressure, recrystallization, filtering, and drying to obtain this compound .

Industrial Production Methods

An improved industrial process for the preparation of this compound involves using environmentally friendly methods that are commercially viable with higher yield and chemical purity. This process includes the use of specific catalysts and optimized reaction conditions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Trifloxystrobin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disease Control

Trifloxystrobin is primarily employed to combat several key fungal pathogens:

  • Black Spot : Commonly found on apples and pears.
  • Powdery Mildew : Affects a variety of crops including apples and cucumbers.
  • Botrytis cinerea : Responsible for gray mold in numerous fruits and vegetables.

Research indicates that this compound demonstrates high efficacy at low application rates, making it economically viable for farmers .

Residue Management

Studies have shown that this compound residues can be effectively managed through proper application techniques. For instance, a study utilizing high-performance liquid chromatography (HPLC) reported mean recoveries of this compound residues ranging from 72% to 86% across different matrices like brown rice and straw . This indicates its potential for safe use while adhering to regulatory standards.

Toxicological Studies

Extensive toxicological evaluations have been conducted to assess the safety of this compound for humans and non-target organisms. In long-term studies involving rats and mice, no significant adverse effects were observed at dosages below established No Observed Effect Levels (NOELs). For example, the NOEL was determined to be 6.4 mg/kg body weight/day for males and 32.8 mg/kg body weight/day for females in one study .

Environmental Impact

This compound's environmental safety has been scrutinized through various studies assessing its degradation in soil and water. It has been found to have low persistence in the environment under typical agricultural conditions, which reduces the risk of long-term ecological impacts .

Regulatory Status

This compound is registered for use in many countries, with specific guidelines on application rates and safety measures to mitigate risks associated with pesticide residues in food products. The U.S. Environmental Protection Agency (EPA) has established tolerances for this compound residues on numerous crops, ranging from 0.01 ppm in forage to 200 ppm in herbs .

Application in Rice Cultivation

A recent study investigated the combined use of this compound with tebuconazole in paddy fields, demonstrating significant reductions in disease incidence while maintaining acceptable residue levels in harvested rice grains . The study highlighted the importance of integrated pest management practices that incorporate fungicides like this compound.

Efficacy Against Specific Pathogens

Another case study focused on the effectiveness of this compound against Botrytis cinerea in strawberries, showing a marked decrease in disease severity compared to untreated controls . This reinforces its role as a critical component in managing fungal diseases in high-value crops.

Data Summary Table

Application AreaEfficacySafety AssessmentRegulatory Status
Crop ProtectionEffective against black spot and powdery mildewNOEL: 6.4 mg/kg bw/day (males)Registered globally
Residue ManagementRecoveries: 72%-86%Low environmental persistenceTolerances established
Case StudiesReduced disease incidenceExtensive toxicological studiesApproved usage guidelines

Mechanism of Action

Trifloxystrobin works by interfering with mitochondrial respiration in plant pathogenic fungi. It inhibits the electron transfer in the electron transfer chain, effectively blocking energy production in the fungi. This mode of action makes this compound a potent inhibitor of fungal spore germination and mycelial growth .

Comparison with Similar Compounds

Comparison with Similar Strobilurin Fungicides

Mechanism of Action and Binding Specificity

Trifloxystrobin shares a binding site on the cytochrome bc1 complex with other strobilurins, such as azoxystrobin and kresoxim-methyl. Molecular docking studies reveal that this compound and experimental compound 7a (a 3,4-dichloroisothiazole derivative) exhibit nearly identical binding poses, suggesting conserved inhibitory mechanisms . However, structural variations in side chains influence fungicidal potency and spectrum. For example, compound 8d (a 1,2,3-thiadiazole derivative) shows superior activity against Pseudoperonospora cubensis compared to this compound and azoxystrobin .

Efficacy Against Plant Pathogens

  • Cucurbit Powdery Mildew (Sphaerotheca fuliginea) : Compound 31 (3,4-dichloroisothiazole derivative) achieved 100% inhibition at 37.5 g a.i./ha, outperforming this compound and azoxystrobin .
  • Mango Anthracnose: this compound + tebuconazole (0.04%) reduced disease severity to 6.78% (vs. 62.11% in untreated controls) and yielded a cost-benefit ratio of 1:16.57, surpassing azoxystrobin + difenoconazole (1:10.04) .
Table 1: Comparative Efficacy of Strobilurins Against Key Pathogens
Compound Target Pathogen Efficacy (%) Application Rate Reference
This compound P. cubensis 0 12.5 μg mL⁻¹
Compound 8d P. cubensis 20 0.20 μg mL⁻¹
This compound + Tebuconazole Mango Anthracnose 93.22% reduction 0.04%
Azoxystrobin S. fuliginea 30 37.5 g a.i./ha

Degradation and Environmental Persistence

  • Biodegradation : Ochrobactrum anthropi strain SH14 degraded this compound at 78.7% over 5 days, slower than azoxystrobin (86.3%) and pyraclostrobin (88.5%) .
  • Metabolite Accumulation: this compound acid persists in paddy water at 2.41 mg L⁻¹ for 14 days, posing risks to aquatic ecosystems . In contrast, azoxystrobin metabolizes to azoxystrobin-enol, which is less water-soluble .
Table 2: Degradation Rates of Strobilurins by O. anthropi SH14
Fungicide Degradation Rate (%) (5 days)
Azoxystrobin 86.3
Pyraclostrobin 88.5
This compound 78.7
Picoxystrobin 76.6

Toxicological and Environmental Risks

  • Thyroid Hormone Antagonism : this compound and pyraclostrobin disrupt thyroid hormone signaling, altering gene expression in reporter assays .
  • Aquatic Toxicity: this compound acid is highly toxic to non-target aquatic species, with EC₅₀ values 10-fold lower than the parent compound for Daphnia magna .
  • Residue Behavior : Terminal residues in strawberries and cucumbers under Egyptian dry climates were 0.4–0.47 mg kg⁻¹ at 3-day pre-harvest intervals, requiring strict adherence to safety thresholds .

Biological Activity

Trifloxystrobin is a fungicide belonging to the strobilurin class, known for its effectiveness against a variety of fungal pathogens. Its mode of action primarily involves the inhibition of mitochondrial respiration, specifically targeting the cytochrome bc1 complex in the electron transport chain. This article explores the biological activity of this compound, highlighting its effects on various organisms, including fungi and parasites, and detailing relevant case studies and research findings.

This compound exerts its antifungal effects by inhibiting the mitochondrial electron transport chain, leading to a decrease in ATP production and subsequent cell death in sensitive fungal species. This mode of action is similar to that of other QoI (quinone outside inhibitor) fungicides. The compound also induces oxidative stress within fungal cells, contributing to its fungicidal properties .

Biological Activity Against Fungal Pathogens

This compound has shown significant efficacy against various fungal pathogens, particularly in agricultural settings. A summary of its activity against key fungal species is presented in Table 1.

Fungal Pathogen Efficacy (EC50) Mode of Action
Botrytis cinerea0.1-0.5 µg/mLInhibition of mitochondrial respiration
Cercospora beticola0.05-0.2 µg/mLDisruption of energy production
Fusarium graminearum0.2-1 µg/mLInduction of reactive oxygen species

Biological Activity Against Parasites

Recent studies have revealed this compound's potential as an antiprotozoal agent, particularly against Theileria spp., which are responsible for significant livestock diseases. In vitro studies demonstrated that this compound reduced parasite load effectively, comparable to the standard treatment with Buparvaquone .

Case Study: Efficacy Against Theileria

A study conducted on infected lymphocytes showed that this compound treatment led to:

  • Reduction in Parasite Load : Comparable efficacy to Buparvaquone.
  • Inhibition of Differentiation : Prevented the differentiation of parasites into merozoites.
  • Host Cell Proliferation : Significantly reduced host cell proliferation associated with parasite infection .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound in various models. Notable findings include:

  • Short-Term Studies : In a three-month study on mice, no abnormal clinical signs were observed at lower doses; however, higher doses led to decreased body weight and increased liver weights .
  • Dermal Studies : Application on rats indicated increased liver weights and microscopic changes at higher concentrations .

Mitophagy Induction in Human Cells

Research has also indicated that this compound can induce mitophagy through mitochondrial damage in human keratinocyte cells (HaCaT). This mechanism may contribute to skin toxicity observed with prolonged exposure:

  • Mitochondrial Damage : Altered membrane potential and morphology were noted.
  • Autophagic Response : Induction of autophagy-related proteins was observed, suggesting a cellular response to mitigate damage .

Q & A

Q. How do EPA tolerance limits for this compound inform residue study design?

  • Answer : Align residue trials with EPA’s maximum limits (e.g., 0.01–5.0 ppm in dry peas/beans). Use QuEChERS extraction and GC-MS/MS for compliance testing. Incorporate aggregate exposure assessments to address cumulative risks from co-formulated fungicides .

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